molecular formula C10H12O2 B8610345 2-(3-Methoxyphenyl)-2-methyloxirane CAS No. 70120-21-7

2-(3-Methoxyphenyl)-2-methyloxirane

Cat. No. B8610345
CAS RN: 70120-21-7
M. Wt: 164.20 g/mol
InChI Key: JWTROARTXJMXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-2-methyloxirane is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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properties

CAS RN

70120-21-7

Product Name

2-(3-Methoxyphenyl)-2-methyloxirane

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2-methyloxirane

InChI

InChI=1S/C10H12O2/c1-10(7-12-10)8-4-3-5-9(6-8)11-2/h3-6H,7H2,1-2H3

InChI Key

JWTROARTXJMXQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of dimethylsulfoxonium methylide (69.4 mmoles) in dimethyl sulfoxide (65 ml.) at room temperature is added solid 3-l -dimethoxyacetophenone (8.33 g., 55.5 mmoles). The reaction mixture is stirred for one hour at 25° C., for one-half hour at 50° C. and is then cooled. The mixture is diluted with water (50 ml.) and added to a mixture of ice water (200 ml.)--ether (250 ml.)--low boiling petroleum ether (25 ml.). The organic extract is washed twice with water (250 ml.), dried (MgSO4) and evaporated to an oil which is fractionally distilled.
Quantity
69.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solid 3-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
25 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Trimethyloxosulphonium iodide (100 g, 0.45 mole) was added as a slurry in dimethylsulphoxide (100 ml) to a stirred cooled suspension of sodium hydride (22.6 g of a 50% dispersion of oil, washed free from oil with ether) under nitrogen, keeping the internal temperature at 20° C. by ice-cooling. After stirring at room temperature for 1 hour 3-methoxyacetophenone (45 g, 0.3 mole) was added in a 1:1 mixtures of dry tetrahydrofuran-dimethylsulphoxide (100 ml). The reaction mixture was slowly heated to 50° C. over 1 hour and this temperature was maintained for 1 hour. The mixture was cooled, poured on to ice water and extracted with ether (4×150 ml). The combined extracts were washed with brine, dried (MgSO4) and evaporated to an oil (34.0 g) and used crude for the preparation of (3-methoxy)-α-methyl-α[(methylamino)methyl]benzene methanol.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Name
tetrahydrofuran dimethylsulphoxide
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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